![molecular formula C24H18ClFN4OS B2549601 1-((2-氯-6-氟苄基)硫代)-4-苯乙基-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮 CAS No. 1114656-70-0](/img/no-structure.png)

1-((2-氯-6-氟苄基)硫代)-4-苯乙基-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

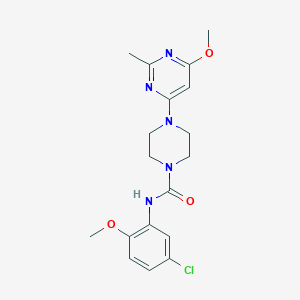

The compound “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” belongs to the class of triazoloquinazolines . Triazoloquinazolines have been studied for their potential anticancer activity . They are designed and synthesized as small inhibitor molecules targeting PCAF (P300/CBP-associated factor), a potential therapeutic strategy for the treatment of cancer .

Synthesis Analysis

The synthesis of triazoloquinazolines involves the bioisosteric modification of the triazolophthalazine ring system . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .科学研究应用

Energetic Materials

Background: Energetic materials play a crucial role in propellants, explosives, and pyrotechnics. Researchers continuously seek novel compounds with improved performance and safety characteristics.

Compound 5: Secondary Explosive: Compound 10: Heat-Resistant Explosive: Compounds 14, 17, and 19: Primary Explosives:Medicinal Chemistry

Targeting PCAF:- Bioisosteric modification of the triazolophthalazine ring system shows promise in inhibiting the PCAF bromodomain .

Building Blocks for Medicinal Compounds

[1,2,4]Triazolo[4,3-a]pyrazine Platform:未来方向

The future directions for research on “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” and related compounds could involve further investigation of their anticancer activity, optimization of their synthesis, and exploration of their potential applications in cancer therapy .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium thiolate to form the thioether intermediate, which is then reacted with 4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one in the presence of a base to yield the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzyl chloride", "sodium thiolate", "4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "base" ], "Reaction": [ "Step 1: 2-chloro-6-fluorobenzyl chloride is reacted with sodium thiolate to form the thioether intermediate.", "Step 2: The thioether intermediate is then reacted with 4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one in the presence of a base to yield the final product." ] } | |

CAS 编号 |

1114656-70-0 |

产品名称 |

1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |

分子式 |

C24H18ClFN4OS |

分子量 |

464.94 |

IUPAC 名称 |

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C24H18ClFN4OS/c25-19-10-6-11-20(26)18(19)15-32-24-28-27-23-29(14-13-16-7-2-1-3-8-16)22(31)17-9-4-5-12-21(17)30(23)24/h1-12H,13-15H2 |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)